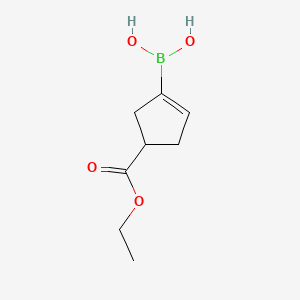
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a cyclopentene ring, which is further substituted with an ethoxycarbonyl group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid typically involves the reaction of cyclopentadiene with boronic acid derivatives under controlled conditions. One common method is the hydroboration-oxidation reaction, where cyclopentadiene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid derivative. The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner.
Comparison with Similar Compounds
Similar Compounds
(Cyclopent-1-en-1-yl)boronic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
1-Cyclohexen-1-yl-boronic acid pinacol ester: Contains a cyclohexene ring instead of a cyclopentene ring, affecting its reactivity and applications.
Uniqueness
(4-(Ethoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is unique due to the presence of both the boronic acid and ethoxycarbonyl groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations. This dual functionality allows it to participate in complex synthetic pathways and makes it a valuable tool in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H13BO4 |
|---|---|
Molecular Weight |
184.00 g/mol |
IUPAC Name |
(4-ethoxycarbonylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO4/c1-2-13-8(10)6-3-4-7(5-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3 |
InChI Key |
CWYLCICQUBYMPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCC(C1)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















